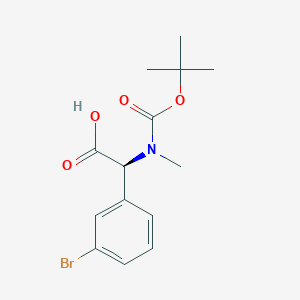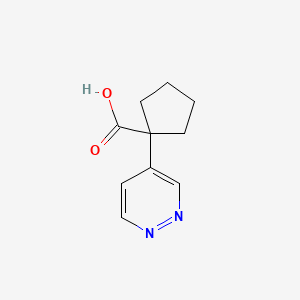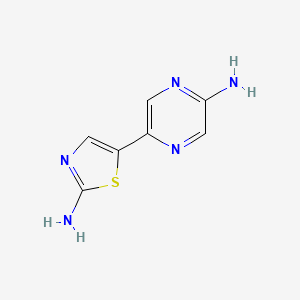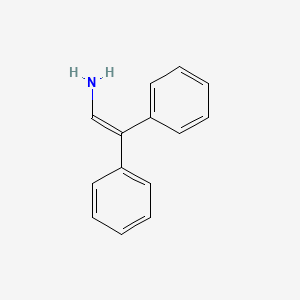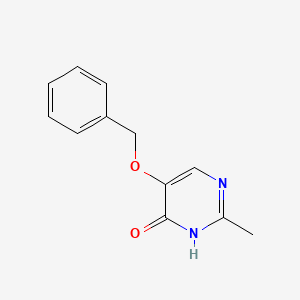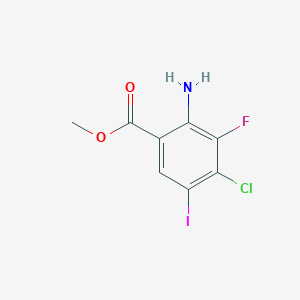
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H6ClFINO2. This compound is characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) and an amino group attached to a benzoate ester. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions One common method includes the halogenation of a precursor benzoate compound followed by amination and esterificationThe amino group can be introduced via nucleophilic substitution, and the esterification can be carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality .
化学反応の分析
Types of Reactions
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The halogen atoms can be selectively reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoates, while nucleophilic substitution of halogens can produce a variety of substituted benzoates .
科学的研究の応用
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The amino group may participate in hydrogen bonding, while the ester group can influence the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 2-amino-4-chloro-3-fluoro-5-bromobenzoate
- Methyl 2-amino-4-chloro-3-fluoro-5-nitrobenzoate
Uniqueness
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the benzoate ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
1698028-47-5 |
|---|---|
分子式 |
C8H6ClFINO2 |
分子量 |
329.49 g/mol |
IUPAC名 |
methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H6ClFINO2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,12H2,1H3 |
InChIキー |
DQJMQYIENXYROE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


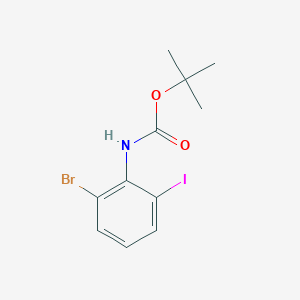
![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
![2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-](/img/structure/B13094588.png)


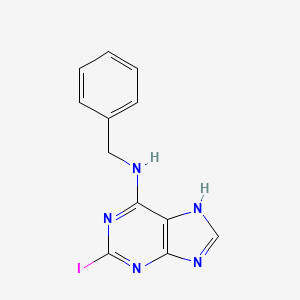
![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)

